molecular formula C14H14N2O3S B7697942 N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide

Cat. No. B7697942
M. Wt: 290.34 g/mol
InChI Key: NAOUWXNPGVDWJO-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide, also known as FM-DHB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. By inhibiting HDACs, this compound may alter gene expression patterns and lead to changes in cell behavior. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage and to reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, this compound can be expensive to produce in large quantities, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide, including the development of new anti-cancer drugs, the study of its neuroprotective effects in human clinical trials, and the exploration of its potential for the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects or limitations of its use in scientific research.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a valuable tool for the development of new drugs and the study of disease mechanisms. Further research is needed to fully understand its mechanism of action and to explore its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has been achieved using several methods, including the reaction of 2-fluorobenzaldehyde with 3,4-dimethoxybenzohydrazide in the presence of a catalyst. Other methods involve the use of different reagents and solvents to yield the desired product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide has been studied for its potential applications in scientific research, including cancer treatment, neuroprotection, and drug discovery. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. This compound has also been used in drug discovery studies, where it has shown potential as a lead compound for the development of new drugs.

properties

IUPAC Name

3,4-dimethoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-15-9-11-4-3-7-20-11/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOUWXNPGVDWJO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.